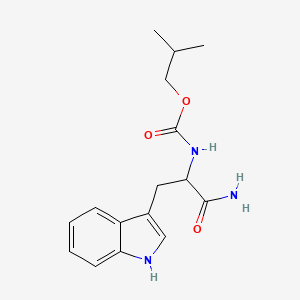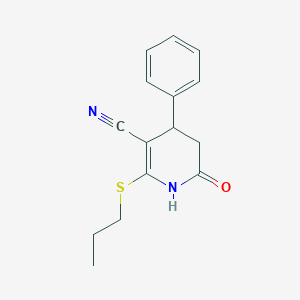![molecular formula C21H24N2O3 B3899381 N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B3899381.png)
N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2,2-diphenylacetamide
Descripción general
Descripción
N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2,2-diphenylacetamide, commonly known as MMEA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. MMEA is a member of the amide class of compounds that has a unique chemical structure and properties that make it a promising candidate for research purposes.
Mecanismo De Acción
The exact mechanism of action of MMEA is not well understood. However, it is believed that MMEA interacts with various biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target protein, resulting in various biological effects.
Biochemical and Physiological Effects:
MMEA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MMEA can inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. In vivo studies have shown that MMEA can exhibit analgesic, anti-inflammatory, and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMEA has several advantages as a research tool. It is a stable and readily available compound that can be synthesized in large quantities. It is also relatively easy to modify the chemical structure of MMEA, allowing for the synthesis of analogs with improved properties. However, MMEA also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not well understood, making it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research of MMEA. One potential application is in the development of novel drugs for the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation. Another direction is in the development of new materials with unique properties such as conductivity, catalytic activity, and optical properties. Additionally, further studies are needed to understand the mechanism of action of MMEA and its potential toxicity to cells.
Conclusion:
In conclusion, MMEA is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for research purposes. Further studies are needed to fully understand the mechanism of action of MMEA and its potential applications in various fields.
Aplicaciones Científicas De Investigación
MMEA has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, MMEA has been evaluated for its potential as a drug candidate due to its ability to interact with various biological targets such as enzymes, receptors, and ion channels.
Propiedades
IUPAC Name |
N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16(21(25)23-12-14-26-15-13-23)22-20(24)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,19H,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEXHFBQHSAVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(acetylamino)-2-chlorobenzoyl]piperidine-2-carboxylic acid](/img/structure/B3899313.png)
![3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3899325.png)
![3-(4-{[1-(4-biphenylyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-3-phenyl-1H-pyrazol-1-yl)propanenitrile](/img/structure/B3899339.png)
![N-[(benzyloxy)carbonyl]-N-cyclohexyltryptophanamide](/img/structure/B3899340.png)
![N'-(4-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B3899344.png)
![2-[(2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3899350.png)
![10-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B3899366.png)
![N-[3-(N-hydroxybutanimidoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3899371.png)


![ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3899403.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3899406.png)
